6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H12BrF2N7O2 and its molecular weight is 500.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS No. 1207014-38-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H15BrFN7O2 with a molecular weight of approximately 496.3 g/mol. It features a triazolo-pyrimidine core structure fused with an oxadiazole moiety and substituted aromatic rings. The presence of bromine and fluorine atoms in its structure may influence its biological activity by enhancing lipophilicity and altering interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of triazoles and oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against various Gram-positive and Gram-negative bacteria. In a comparative analysis:
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
Triazole derivative A | Staphylococcus aureus | 2 |
Oxadiazole derivative B | Escherichia coli | 5 |
Target compound | Pseudomonas aeruginosa | TBD |
The target compound's effectiveness against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections, remains to be fully elucidated but is anticipated based on structural similarities to known active compounds .
Antifungal Activity
The antifungal potential of the compound has also been explored. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
Compound | Fungal Strain | MIC (μg/ml) |
---|---|---|
Triazole derivative C | Candida albicans | 10 |
Oxadiazole derivative D | Aspergillus niger | 15 |
Target compound | TBD | TBD |
This suggests that our target compound may possess similar antifungal properties due to the presence of the oxadiazole ring which is known for its bioactivity .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases including cancer and cardiovascular conditions. Compounds featuring triazole and oxadiazole moieties have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example:
- Compound E : Exhibited IC50 values of 25 μM against COX-II.
- Target compound : Expected to demonstrate comparable activity based on structural analysis.
Case Studies
A recent case study explored the synthesis of similar compounds and their biological evaluation. The synthesized derivatives were tested for their ability to inhibit bacterial growth and showed promising results against both Gram-positive and Gram-negative strains. The study highlighted the importance of substituent groups in enhancing biological activity .
Eigenschaften
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF2N7O2/c21-14-7-12(4-5-15(14)23)18-25-16(32-27-18)9-29-10-24-19-17(20(29)31)26-28-30(19)8-11-2-1-3-13(22)6-11/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQLPLECVACHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.